4-Ethyl-5-fluoro-6-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include various halogenating agents, alkylating agents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
4-Ethyl-5-fluoro-6-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging biological processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Industry: Utilized in the development of advanced materials with unique photophysical properties
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl
- 5-(4-Chlorophenyl)-1,3,4-triazolo[1,5-a]pyrimidine
Uniqueness
What sets 4-Ethyl-5-fluoro-6-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine apart is its unique combination of functional groups, which confer distinct photophysical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H22FN7 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H22FN7/c1-3-15-18(20)19(22-11-21-15)26-9-13-7-25(8-14(13)10-26)17-6-12(2)24-16-4-5-23-27(16)17/h4-6,11,13-14H,3,7-10H2,1-2H3 |
InChI Key |
HGIUANCFLZASQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=CC(=NC5=CC=NN54)C)F |
Origin of Product |
United States |
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